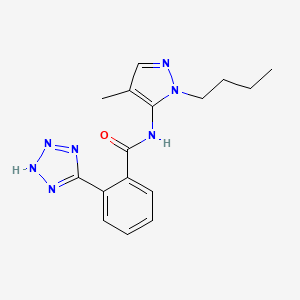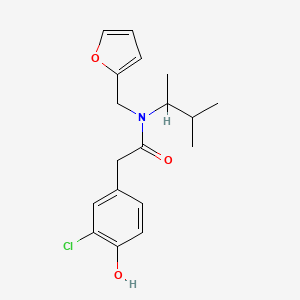
N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide, also known as BPTB, is a chemical compound that has been studied for its potential use in scientific research. BPTB is a tetrazole-containing compound that has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide has been shown to bind to the angiotensin II type 1 receptor, which is involved in the regulation of blood pressure.
Biochemical and Physiological Effects:
N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its vasodilatory and anti-inflammatory properties, N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide has been shown to have antioxidant activity, which could make it a potential therapeutic agent for the treatment of oxidative stress-related diseases. N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide has also been shown to have neuroprotective effects, which could make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide has been shown to have a low toxicity profile, which makes it a safe compound to use in in vitro and in vivo experiments. One limitation of using N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide. One area of research could be the development of N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide analogs with improved pharmacological properties. Additionally, further research could be done to elucidate the mechanism of action of N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide and its effects on various physiological systems. Finally, clinical trials could be conducted to determine the potential therapeutic applications of N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide for the treatment of various diseases.
Conclusion:
In conclusion, N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide is a tetrazole-containing compound that has been studied for its potential use in scientific research. N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including vasodilatory, anti-inflammatory, antioxidant, and neuroprotective effects. While the mechanism of action of N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide is not fully understood, it is believed to involve the inhibition of certain enzymes and receptors in the body. Future research on N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide could lead to the development of new therapeutic agents for the treatment of various diseases.
合成法
The synthesis of N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide involves a multistep process that begins with the reaction of 4-methyl-1H-pyrazole and 1-bromo-butane to form N-butyl-4-methyl-1H-pyrazole. This intermediate compound is then reacted with 2-(1H-tetrazol-5-yl)benzoic acid to form N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide. The final product is obtained through purification and recrystallization processes.
科学的研究の応用
N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide has been studied for its potential use in a variety of scientific research applications. One of the main areas of research has been in the field of cardiovascular disease. N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide has been shown to have a vasodilatory effect on blood vessels, which can help to reduce blood pressure and improve blood flow. Additionally, N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-2-(1H-tetrazol-5-yl)benzamide has been shown to have anti-inflammatory properties, which could make it a potential therapeutic agent for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(2-butyl-4-methylpyrazol-3-yl)-2-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-3-4-9-23-15(11(2)10-17-23)18-16(24)13-8-6-5-7-12(13)14-19-21-22-20-14/h5-8,10H,3-4,9H2,1-2H3,(H,18,24)(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKFWWNHBVGRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)C)NC(=O)C2=CC=CC=C2C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-ethylpyrimidin-5-yl)-7-fluoroquinoline](/img/structure/B5904783.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B5904792.png)

![4-(2-{1-[(8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]piperidin-2-yl}ethyl)phenol](/img/structure/B5904813.png)
![1-(1-{1-[(1-methylcyclohexyl)carbonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5904814.png)
![N-[1-({4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide](/img/structure/B5904816.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,2,6-trimethylquinoline-3-carboxamide](/img/structure/B5904827.png)
![(1R,9aR)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylmethyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5904832.png)
![N-methyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)acetamide](/img/structure/B5904843.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-methoxy-3-(methoxymethyl)benzyl]ethanamine](/img/structure/B5904848.png)
![N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)-N-[(3-methyl-2-thienyl)methyl]propanamide](/img/structure/B5904854.png)

![5-ethyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B5904859.png)